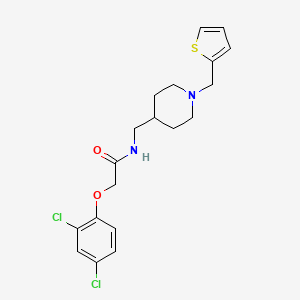

2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic phenoxyacetamide derivative characterized by a dichlorophenoxy backbone linked to a piperidine-thiophene hybrid moiety. This compound combines structural features of auxin-like phenoxyacetic acids (e.g., 2,4-D) and heterocyclic pharmacophores, which are often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O2S/c20-15-3-4-18(17(21)10-15)25-13-19(24)22-11-14-5-7-23(8-6-14)12-16-2-1-9-26-16/h1-4,9-10,14H,5-8,11-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASZSHQSDHZDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dichlorophenoxy compounds can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential applications in developing new antimicrobial agents.

Cytotoxic Effects on Cancer Cells

The compound has shown promise in cancer research due to its selective cytotoxicity towards various cancer cell lines. In vitro studies have indicated that similar compounds exhibit IC50 values in the low micromolar range against human cancer cells, highlighting their potential as anticancer agents.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on human breast cancer cell lines, revealing that modifications to the piperidine moiety enhanced activity. The results indicated that the compound could induce apoptosis through mitochondrial pathways.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, it has been suggested that it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to therapeutic applications in treating such conditions.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Cyclopropane (27i) and cyclobutane (27k) substituents reduce yields (52–32%) compared to linear alkyl chains (e.g., 27j: 65%), likely due to steric hindrance during synthesis.

- Cyanomethyl (27m) yields the highest product (76%), suggesting improved reactivity or stability.

- Melting points correlate with crystallinity: bulky substituents (e.g., cyclopropyl in 27i) increase melting points, while flexible chains (e.g., pentyl in 27j) lower them.

Thioureido Derivatives with Varied Aryl Groups

highlights thioureido-linked acetamides (7d–7h) with distinct aryl substituents:

Key Observations :

- Electron-withdrawing groups (e.g., bromine in 7g) improve yields (72%) compared to electron-donating groups (e.g., acetamido in 7d: 58%).

- Higher melting points in 7e and 7f (~195–198°C) suggest enhanced intermolecular interactions (e.g., hydrogen bonding) due to ester or chloro substituents.

Pharmacologically Active Analogues

KRAS/PKCι Pathway Inhibitors

reports a structurally related compound, 2-((4-((1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)amino)-4-oxobutyl)disulfaneyl)-N,N-dimethylethan-1-aminium, which covalently targets KRASG12C by binding to its switch-II pocket (SW IIP). Compared to the target compound:

Auxin Agonists and Antagonists

lists synthetic auxins like compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide), which shares the dichlorophenoxy-acetamide backbone but substitutes piperidine-thiophene with pyridine. Such modifications alter target specificity; compound 533 selectively degrades AUX/IAA proteins in plants, whereas the thiophene-piperidine hybrid may confer CNS permeability .

Thiazole and Pyrimidine Derivatives

and describe thiazole- and pyrimidine-containing acetamides. For example:

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a planar thiazole ring twisted 61.8° relative to the dichlorophenyl group, facilitating crystal packing via N–H⋯N hydrogen bonds. This contrasts with the non-planar piperidine-thiophene in the target compound, which may reduce crystallinity but enhance solubility .

Q & A

Q. What are the key steps and analytical methods for synthesizing 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the 2,4-dichlorophenoxy group and coupling reactions to attach the thiophen-2-ylmethyl-piperidine moiety. Monitoring progress via thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (9:3 v/v) ensures intermediate purity . Final characterization employs - and -NMR spectroscopy to confirm structural integrity, supplemented by mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic techniques are critical for characterizing this compound beyond NMR and MS?

High-resolution mass spectrometry (HR-MS) resolves isotopic patterns, while X-ray crystallography (if crystals are obtainable) provides unambiguous 3D structural confirmation . Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl stretch (~1650 cm) and aromatic C-Cl bonds (~750 cm) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting receptors or enzymes structurally related to its pharmacophores. For example, the thiophene and piperidine moieties suggest potential kinase or GPCR modulation. Use biochemical assays (e.g., fluorescence polarization for binding affinity) and cell-based viability assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How should researchers address contradictory data between synthetic yields and spectroscopic purity?

Contradictions often arise from side reactions or residual solvents. Employ orthogonal purification methods: column chromatography followed by recrystallization. Validate purity via elemental analysis (C, H, N within ±0.4% of theoretical values) and differential scanning calorimetry (DSC) to detect amorphous impurities . Adjust reaction conditions (e.g., inert atmosphere for oxidation-prone intermediates) .

Q. What strategies optimize reaction conditions for derivatization of the 2,4-dichlorophenoxy group?

The electron-withdrawing chlorine atoms facilitate nucleophilic aromatic substitution. Test polar aprotic solvents (DMF, DMSO) with bases like KCO at 80–100°C. For regioselective substitution at the 4-position, use bulky directing groups or transition-metal catalysts (e.g., CuI for Ullmann-type couplings) . Monitor progress via -NMR if fluorine-containing reagents are used .

Q. How can researchers resolve discrepancies between predicted and observed bioactivity in vitro?

Discrepancies may stem from off-target effects or metabolic instability. Perform proteome-wide affinity profiling (e.g., thermal shift assays) and metabolite identification (LC-MS/MS). Use molecular dynamics simulations to assess binding mode stability of the acetamide-thiophene-piperidine scaffold .

Q. What methods validate target engagement in complex biological systems?

Employ photoaffinity labeling with a radiolabeled or biotinylated analog for pull-down assays. Confirm target specificity using CRISPR/Cas9 knockout models and competitive inhibition with known ligands .

Data Analysis and Interpretation

Q. How to reconcile elemental analysis results with minor spectral impurities?

Elemental analysis provides bulk composition but misses low-abundance impurities. Cross-validate with -NMR integration ratios and high-performance liquid chromatography (HPLC) with UV/vis detection (≥95% purity threshold) .

Q. What statistical approaches are recommended for analyzing dose-response bioactivity data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Apply the F-test to compare sigmoidal curve fits under different experimental conditions. Report 95% confidence intervals to quantify uncertainty .

Tables

Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | Reaction Step | Analytical Method | Key Spectral Data (NMR) |

|---|---|---|---|

| 3 | Amide coupling | -NMR (DMSO-d) | δ 8.21 (s, 1H, NH), δ 7.45–7.32 (m, 4H, Ar-H) |

| 5 | Thiophene-piperidine linkage | -NMR | δ 169.8 (C=O), δ 125.6–115.2 (thiophene C) |

Table 2. Common Bioactivity Assays and Parameters

| Assay Type | Target | Readout | Positive Control |

|---|---|---|---|

| Kinase inhibition | EGFR | IC (nM) | Gefitinib |

| Cytotoxicity | HeLa cells | EC (µM) | Doxorubicin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.